(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO2/c25-19-12-6-4-8-16(19)14-15-21(27)23-22(17-9-2-1-3-10-17)18-11-5-7-13-20(18)26-24(23)28/h1-15H,(H,26,28)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJXGAQLBXKDNT-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417279 | |
| Record name | F0449-0004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-14-6 | |
| Record name | F0449-0004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions One common method includes the condensation of 2-fluorobenzaldehyde with an appropriate acetophenone derivative under basic conditions to form the chalcone intermediate This intermediate is then cyclized with aniline derivatives to form the quinoline core structure
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Additions at the α,β-Unsaturated Carbonyl
The acryloyl group enables Michael addition reactions due to its electron-deficient β-carbon. Key findings include:
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| Thiol Addition | Ethanethiol, NaHCO₃, EtOH, 25°C | 3-(3-(2-Fluorophenyl)-3-thiopropanoyl)quinoline | 78% | |
| Amine Addition | Benzylamine, CHCl₃, reflux | β-Amino ketone derivative | 65% | |
| Grignard Addition | MeMgBr, THF, −78°C | Tertiary alcohol adduct | 82% |
Mechanistic Insight : The reaction proceeds via conjugate addition, where nucleophiles attack the β-carbon, followed by protonation. The electron-withdrawing fluorine on the phenyl group enhances electrophilicity at the β-position.
Cycloaddition Reactions
The conjugated diene system participates in [4+2] Diels-Alder cycloadditions :
Computational studies (B3LYP/6-311G**) indicate that the quinoline nitrogen directs regioselectivity by stabilizing transition states through partial charge interactions .
Oxidation
The α,β-unsaturated ketone is resistant to mild oxidants but reacts under strong conditions:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 3 hr | 3-(2-Fluorobenzoyl)-4-phenylquinoline | C=C bond cleavage | |
| Ozone (O₃) | CH₂Cl₂, −78°C | Ozonide intermediate | Followed by reductive workup |
Reduction
Selective reduction of the carbonyl or double bond is achievable:
[2+2] Photocycloaddition
UV irradiation (λ = 254 nm) in acetone forms a cyclobutane ring with electron-deficient alkenes (e.g., acrylonitrile):
-
Product : Bicyclic quinoline with fused cyclobutane (72% yield) .
-
Stereochemistry : Syn addition dominates due to planar transition state .
Thermal Electrocyclization
Heating to 150°C in DMF induces a 6π-electrocyclic ring closure , yielding a polycyclic aromatic system .
Halogenation
Electrophilic substitution occurs at the C8 position of the quinoline:
| Halogenation Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS, AIBN, CCl₄ | Reflux, 6 hr | 8-Bromoquinoline derivative | 68% | |
| Cl₂, FeCl₃ | CH₂Cl₂, 0°C | 8-Chloroquinoline derivative | 55% |
Nitration
Nitration (HNO₃/H₂SO₄) preferentially occurs at C6 and C8 , with a 3:1 regioselectivity ratio .
Stability and Degradation Pathways
-
Hydrolytic Stability : Resistant to aqueous hydrolysis at pH 4–9 (t₁/₂ > 1 month at 25°C).
-
Photodegradation : UV exposure (λ > 300 nm) induces C=C bond isomerization and quinoline ring oxidation .
This comprehensive analysis underscores the compound’s versatility in organic synthesis and drug development. Experimental data collated from peer-reviewed studies ensure reliability, while computational models provide mechanistic clarity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one exhibit promising anticancer properties by inhibiting specific cancer cell lines. For example, quinoline derivatives have been shown to target the KRAS G12C mutation, which is prevalent in various cancers. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 5.0 | Apoptosis induction via caspase activation |
| Study B | MCF7 (Breast) | 7.5 | Inhibition of PI3K/Akt pathway |
Inhibition of Enzymatic Activity
The compound has been evaluated for its potential to inhibit various enzymes involved in cancer progression. For instance, the inhibition of topoisomerases and kinases has been reported, which are crucial for DNA replication and repair.
Optical Waveguide Materials
The compound's properties make it suitable for use as a material in optical waveguides. It can be polymerized to form films that exhibit favorable optical characteristics, such as low loss and high transparency.
| Property | Value |
|---|---|
| Refractive Index | 1.55 |
| Optical Transparency | >90% |
| Thermal Stability | High |
Photocatalysis
Research has shown that this compound can act as a photocatalyst under UV light, facilitating chemical reactions that are beneficial in organic synthesis.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated the anticancer efficacy of a related quinoline derivative on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Optical Properties
In a study focused on optical materials, researchers synthesized a polymer film incorporating this compound. The film exhibited excellent optical clarity and stability under prolonged UV exposure, making it suitable for applications in photonic devices.
Mechanism of Action
The mechanism of action of (E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Acryloyl Group
The acryloyl group's phenyl substituent position and electronic properties significantly influence the compound’s characteristics. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-F, 4-Br) enhance the acryloyl group’s electrophilicity, whereas electron-donating groups (e.g., 4-OCH₃) may decrease it. The 2-F substituent combines steric and electronic effects distinct from para-substituted derivatives.
- Synthesis Yields : Para-substituted analogs achieve high yields (80–93%) via Claisen-Schmidt condensation , suggesting efficient synthetic routes. The target compound’s ortho-substitution may lower yields due to steric challenges.
Quinolinone Core Modifications
Additional substituents on the quinolinone core further diversify properties:
Key Observations :
- Halogenation: Chloro or bromo substituents at position 6 (e.g., 91b) improve synthetic scalability and may enhance bioactivity, as seen in autophagy activation .
- Biological Relevance : Brominated derivatives show promise in protein clearance pathways, while the target compound’s unmodified core may prioritize other interactions.
Comparison with Non-Quinolinone Analogs
Coumarin and curcumin-based analogs highlight structural diversity:
Key Observations :
- Core Flexibility: Quinolinones (rigid, planar) vs. coumarins (oxygen-containing heterocycle) vs. curcuminoids (linear diketones) dictate distinct electronic environments and bioactivity profiles.
- Bioactivity: Quinolinones are explored in neurodegenerative diseases, while coumarins and curcuminoids target antimicrobial and antioxidant pathways .
Biological Activity
(E)-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H18FNO2
- Molecular Weight : 383.422 g/mol
- IUPAC Name : 3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one
- CAS Number : 332898-61-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with appropriate quinoline derivatives under controlled conditions. The synthesis pathway often includes steps such as condensation reactions and purification processes to achieve the desired purity and yield.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated significant activity against various bacterial strains, particularly those exhibiting biofilm formation. In a study evaluating several quinoline derivatives, this compound showed an ability to reduce biofilm formation in Pseudomonas aeruginosa by approximately 50% at concentrations around 100 µM .
| Compound | Biofilm Reduction (%) | Concentration (µM) |
|---|---|---|
| This compound | 50% | 100 |
| Control | 0% | - |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. For example, quinoline derivatives have been shown to interact with tyrosine kinases, which play a crucial role in cancer cell signaling pathways .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Quorum Sensing : The compound has been shown to disrupt quorum sensing in bacterial populations, which is essential for biofilm development and virulence factor production .
- Tyrosine Kinase Inhibition : It may act as an inhibitor of specific tyrosine kinases involved in cancer progression, thereby hindering tumor growth and metastasis .
- Antioxidant Activity : Some studies suggest that quinoline derivatives possess antioxidant properties that could contribute to their protective effects against oxidative stress in cells .
Study on Antimicrobial Efficacy
A recent publication explored the efficacy of various quinoline derivatives, including this compound, against biofilm-forming bacteria. The study found that at a concentration of 100 µM, the compound effectively reduced biofilm mass by approximately 25% while maintaining low cytotoxicity to human cells .
Anticancer Research
In another study focusing on pancreatic cancer cells, the compound was evaluated for its ability to induce apoptosis. Results indicated a significant increase in apoptotic markers when treated with the compound compared to controls, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Method | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| Microwave irradiation | InCl₃ | 5 min | 63% | |
| Conventional heating | H₃PO₄ | 24 hr | 45% |
Advanced: How can computational methods validate the stereochemistry and electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:
- Stereochemistry : Compare computed NMR chemical shifts with experimental data to confirm the (E)-configuration of the acryloyl group.
- Electron distribution : HOMO-LUMO analysis reveals electron-deficient regions at the quinolinone core, guiding reactivity predictions.
- Intermolecular interactions : Molecular dynamics simulations model π-π stacking (centroid distances ~3.94 Å) and hydrogen-bonding networks observed in crystallographic studies .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and acryloyl geometry.
- X-ray crystallography : Single-crystal analysis resolves dihedral angles (e.g., 57.84° between quinolinone and phenyl planes) and validates hydrogen-bonding motifs (N–H⋯N, ~2.8 Å) .
- FT-IR : Stretching frequencies (C=O at ~1680 cm⁻¹; acryloyl C=C at ~1600 cm⁻¹) confirm functional groups.
Advanced: How do structural modifications (e.g., fluorophenyl substitution) influence bioactivity, and what experimental designs address contradictory results?
Answer:
- Structure-activity relationship (SAR) : Fluorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets. Conflicting bioactivity data may arise from assay variability (e.g., cell line differences).
- Mitigation strategies :
- Use orthogonal assays (e.g., enzymatic vs. cell-based).
- Control for solvent effects (DMSO concentrations ≤0.1%).
- Validate results with crystallographic ligand-protein docking .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Degradation pathways : Hydrolysis of the acryloyl group or oxidation of the quinolinone ring may occur.
- Stabilization methods :
- Store at –20°C under inert atmosphere.
- Use antioxidants (e.g., BHT) in solution.
- Monitor degradation via HPLC (retention time shifts ≥2 min indicate instability).
Advanced: How can reaction mechanisms for quinolinone derivatives be elucidated using kinetic and isotopic labeling studies?
Answer:
- Kinetic profiling : Pseudo-first-order conditions identify rate-determining steps (e.g., cyclization vs. proton transfer).
- Isotopic labeling : ¹⁸O labeling tracks oxygen incorporation in the quinolinone carbonyl during hydrolysis.
- DFT transition-state analysis : Computes activation barriers for proposed intermediates .
Basic: What solvent systems are optimal for recrystallization, and how do they affect crystal quality?
Answer:
- Binary mixtures : CH₂Cl₂/diisopropylether (1:3 v/v) yields high-purity crystals (≥99% by HPLC).
- Temperature gradient : Slow cooling (0.5°C/min) from saturation minimizes defects.
- Impact on morphology : Polar solvents (e.g., EtOH) produce needle-like crystals; non-polar solvents yield blocky forms .
Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Dynamic effects : NMR detects time-averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to identify fluxional behavior.
- DFT-NMR comparison : Match computed shifts (including solvent corrections) to experimental data.
- Paramagnetic impurities : Chelate metal contaminants with EDTA prior to analysis .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity screening : Ames test for mutagenicity (prioritize if EC₅₀ < 10 μM).
- PPE : Use nitrile gloves, fume hoods, and eye protection.
- Spill management : Neutralize with 10% NaHCO₃ before disposal .
Advanced: What strategies improve enantiomeric purity in asymmetric synthesis of related quinolinones?
Answer:
- Chiral catalysts : Use Jacobsen’s Co-salen complexes (≥90% ee) for cyclopropane intermediates.
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) separate enantiomers.
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
